molecular formula C18H16Cl3N3O2 B12703209 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- CAS No. 107680-13-7

2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-

Cat. No.: B12703209
CAS No.: 107680-13-7
M. Wt: 412.7 g/mol
InChI Key: DBNSJQYHNPJTNN-MSOLQXFVSA-N
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Description

2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of chlorophenyl groups: This step may involve halogenation reactions using reagents like chlorine or bromine.

    Attachment of the butanediol moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Pharmaceutical applications may include the development of antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many drugs.

Industry

In the industrial sector, such compounds can be used in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The triazole ring can form strong interactions with metal ions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: Used in the treatment of serious fungal infections.

Uniqueness

The uniqueness of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

107680-13-7

Molecular Formula

C18H16Cl3N3O2

Molecular Weight

412.7 g/mol

IUPAC Name

(2R,3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C18H16Cl3N3O2/c1-17(25,12-2-4-13(19)5-3-12)18(26,9-24-11-22-10-23-24)15-7-6-14(20)8-16(15)21/h2-8,10-11,25-26H,9H2,1H3/t17-,18+/m1/s1

InChI Key

DBNSJQYHNPJTNN-MSOLQXFVSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O

Origin of Product

United States

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